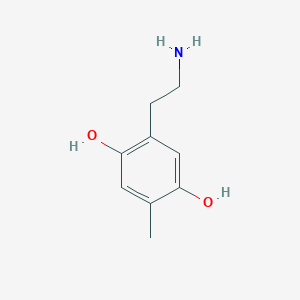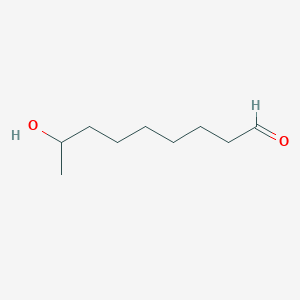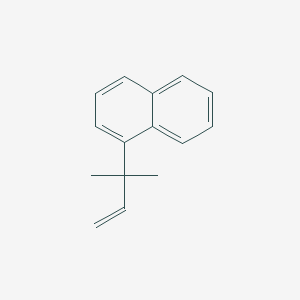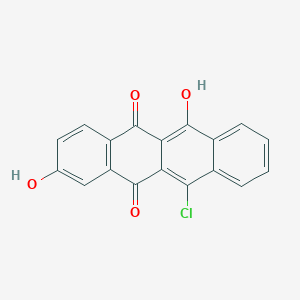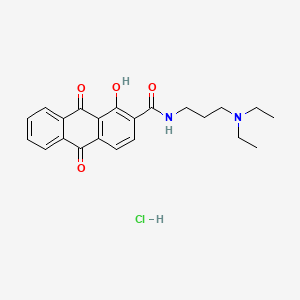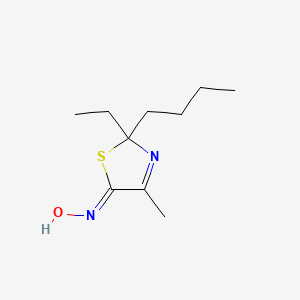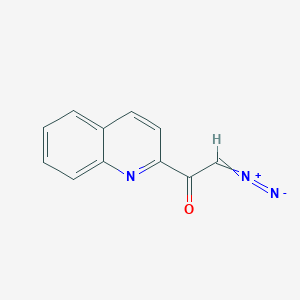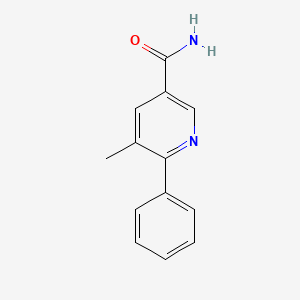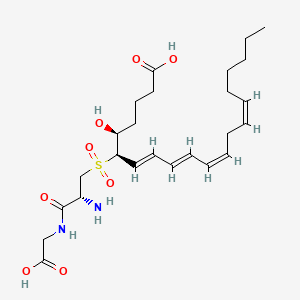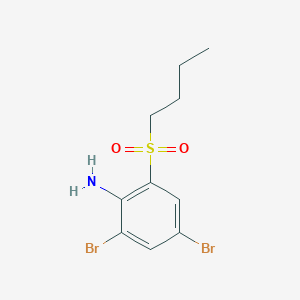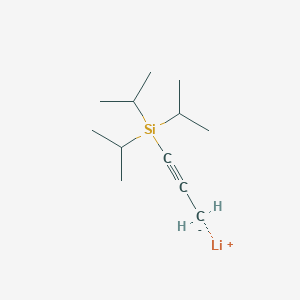
lithium;tri(propan-2-yl)-prop-1-ynylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;tri(propan-2-yl)-prop-1-ynylsilane is an organosilicon compound that features a lithium atom bonded to a silicon atom, which is further bonded to a prop-1-ynyl group and three propan-2-yl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;tri(propan-2-yl)-prop-1-ynylsilane typically involves the reaction of lithium acetylide with tri(propan-2-yl)silyl chloride. The reaction is carried out in an inert atmosphere, such as under nitrogen or argon, to prevent the highly reactive lithium acetylide from reacting with moisture or oxygen. The reaction is usually performed in a solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity and yield of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Lithium;tri(propan-2-yl)-prop-1-ynylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives.
Substitution: The lithium atom can be substituted with other electrophiles to form different organosilicon compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and ozone (O₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various organosilicon compounds depending on the electrophile used.
科学的研究の応用
Lithium;tri(propan-2-yl)-prop-1-ynylsilane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Used in the production of advanced materials, such as silicon-based polymers and coatings.
作用機序
The mechanism of action of lithium;tri(propan-2-yl)-prop-1-ynylsilane involves its ability to form stable carbon-silicon bonds. The lithium atom acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. This reactivity is harnessed in various synthetic applications to create complex organosilicon compounds.
類似化合物との比較
Similar Compounds
- Lithium;tri(propan-2-yl)-propoxysilane
- Lithium;ethynyl-tri(propan-2-yl)silane
Uniqueness
Lithium;tri(propan-2-yl)-prop-1-ynylsilane is unique due to its prop-1-ynyl group, which imparts distinct reactivity compared to other similar compounds. This unique structure allows for specific applications in organic synthesis and material science that are not possible with other organosilicon compounds.
特性
CAS番号 |
82192-58-3 |
|---|---|
分子式 |
C12H23LiSi |
分子量 |
202.4 g/mol |
IUPAC名 |
lithium;tri(propan-2-yl)-prop-1-ynylsilane |
InChI |
InChI=1S/C12H23Si.Li/c1-8-9-13(10(2)3,11(4)5)12(6)7;/h10-12H,1H2,2-7H3;/q-1;+1 |
InChIキー |
ZAPAQDNBGDMQNS-UHFFFAOYSA-N |
正規SMILES |
[Li+].CC(C)[Si](C#C[CH2-])(C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


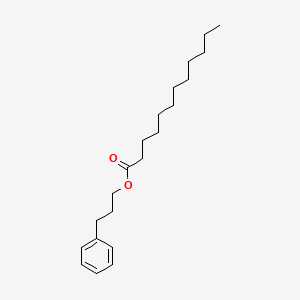
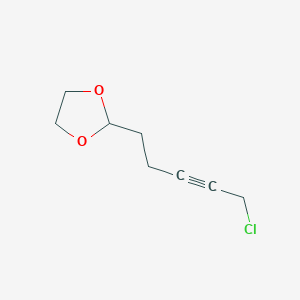
![4-Methyl-6-{2-[2-(methylsulfanyl)phenyl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14415451.png)
